![molecular formula C21H14N2O4 B5377313 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5377313.png)
4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid, also known as FOPB, is a small molecule organic compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell division and growth. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid. One area of research is the development of new drugs based on 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid. Another area of research is the synthesis of new materials using 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid and its potential applications in various fields.
Synthesis Methods
4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis method involves the reaction of 4-benzoic acid and 2-furaldehyde to form 4-(2-furylmethylene) benzoic acid, which is then reacted with phenylhydrazine to form 4-(2-furylmethylene)-3-phenyl-5-oxo-4,5-dihydro-1H-pyrazole. Finally, the compound is oxidized to form 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid.
Scientific Research Applications
4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been studied extensively for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been used as a lead compound for the development of novel drugs. In material science, 4-[4-(2-furylmethylene)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has been used as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
4-[(4Z)-4-(furan-2-ylmethylidene)-5-oxo-3-phenylpyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O4/c24-20-18(13-17-7-4-12-27-17)19(14-5-2-1-3-6-14)22-23(20)16-10-8-15(9-11-16)21(25)26/h1-13H,(H,25,26)/b18-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRAAWJDYOMXPN-AQTBWJFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=CO3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=CO3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.